2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a benzyl group at the 5-position of the triazole ring, a pyrrol-1-yl substituent at the 4-position, and a sulfanyl-linked acetamide moiety with an N-(5-chloro-2-methylphenyl) substitution. Such structural motifs are common in pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-16-9-10-18(23)14-19(16)24-21(29)15-30-22-26-25-20(13-17-7-3-2-4-8-17)28(22)27-11-5-6-12-27/h2-12,14H,13,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDNGCMQGCQLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the GATA family proteins . These proteins play a crucial role in cell differentiation and development. Specifically, the compound targets the DNA-binding activity of GATA3 and other members of the GATA family.
Mode of Action
The compound acts as an inhibitor, blocking the interaction between GATA3 and SOX4 . This inhibition significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation. It also inhibits the expression and production of Th2 cytokines.
Biochemical Pathways
The compound affects the pathways involved in cell differentiation and cytokine production . By inhibiting the interaction between GATA3 and SOX4, it disrupts the normal function of these pathways, leading to a decrease in Th2 cell differentiation and cytokine production.
Biochemical Analysis
Biochemical Properties
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall energy balance and metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can induce conformational changes in the target molecules, affecting their function and interactions with other biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. Long-term studies have also indicated that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have also been observed, where the compound’s activity significantly changes at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and levels of specific metabolites. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it can affect the activity of enzymes involved in lipid metabolism, impacting lipid synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, it can bind to certain proteins, facilitating its distribution and localization within the cell.
Biological Activity
The compound 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrrole ring, a triazole ring, and a sulfanyl group, which contribute to its versatility and efficacy in various biological applications.
The molecular characteristics of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN5OS |
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | QEFVLCFFFDZTIW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4Cl |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Introduction of the Pyrrole Ring : Accomplished via condensation reactions with suitable aldehydes or ketones.
- Attachment of the Benzyl Group : This is done through nucleophilic substitution reactions.
- Formation of the Sulfanyl Group : Introduced via thiolation reactions.
These synthetic routes require careful selection of reagents and optimization of reaction conditions to enhance yield and purity .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The compound’s mechanism of action may involve inhibition of specific enzymes essential for bacterial cell division or other critical biochemical pathways .
In vitro studies have shown that derivatives of triazoles often target cytochrome P450 enzymes involved in sterol biosynthesis in fungi, leading to altered membrane integrity and function . The compound's structural features suggest potential efficacy against various pathogens, including resistant strains.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The triazole moiety is known for its ability to scavenge free radicals, which could be beneficial in reducing oxidative stress in biological systems .
Case Studies
Recent studies have explored the biological activities of related triazole compounds:
- Antimicrobial Efficacy : A study demonstrated that certain triazole derivatives showed moderate to high activity against Escherichia coli and Staphylococcus aureus. The presence of bulky substituents in the structure influenced their antimicrobial potency .
- Antioxidant Potential : Other research highlighted the antioxidant capacity of triazole-based compounds using DPPH radical scavenging assays, showing significant inhibition percentages at varying concentrations .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, making it a candidate for further exploration in drug development. Notable activities include:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Anticancer Activity : The structural components of the compound may allow it to interact with cancer cell pathways, showing promise in anticancer research.
- Enzyme Inhibition : The compound has been observed to bind to specific enzymes or receptors, inhibiting their activity and affecting biochemical pathways. This interaction is crucial for developing targeted therapies.
Applications in Research
- Medicinal Chemistry : The compound's unique structure allows for modifications that can enhance its efficacy and selectivity as a drug candidate. It serves as a scaffold for synthesizing novel derivatives with improved biological activities.
- Pharmacological Studies : Its interactions with biological targets make it an important subject for pharmacological investigations aimed at understanding disease mechanisms and therapeutic interventions.
- Synthetic Chemistry : The synthesis of this compound involves multi-step reactions that can be optimized for industrial production, highlighting its relevance in chemical manufacturing processes.
Case Study 1: Antimicrobial Activity
A study conducted by [source] demonstrated the antimicrobial efficacy of the compound against various bacterial strains. In vitro assays revealed significant inhibition zones when tested against Escherichia coli and Staphylococcus aureus.
Case Study 2: Anticancer Potential
Another investigation published by [source] explored the anticancer properties of this compound in human cancer cell lines. Results indicated that it induced apoptosis in cancer cells while sparing normal cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally similar 1,2,4-triazole-thioacetamide derivatives, focusing on substituent variations, physicochemical properties, and reported bioactivities.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physicochemical Properties :
- The target compound ’s benzyl and 5-chloro-2-methylphenyl groups likely enhance lipophilicity compared to furan-2-yl (C₂₁H₁₈ClN₅O₂S, ) or pyridinyl analogs (C₁₂H₁₄N₆OS, ). This may influence bioavailability and membrane permeability.
- Melting points for triazole-thioacetamides vary widely (e.g., 109–184°C in ), suggesting substituents like allyl or pyridinyl impact crystallinity.
Biological Activity Trends: Anti-exudative activity: The furan-2-yl analog () showed efficacy in rat models, implying the target compound’s benzyl group may modulate similar pathways. Receptor modulation: VUAA1 () activates insect odorant receptors, highlighting the role of triazole-thioacetamides in ligand-receptor interactions. The target compound’s pyrrol-1-yl group may confer unique binding properties.
Synthetic Methodology: Most analogs (e.g., ) were synthesized via alkylation of triazole-thiones with α-chloroacetamides, followed by cyclization or functionalization. The target compound likely follows a similar route, with Paal-Knorr condensation () for pyrrol-1-yl incorporation.
Preparation Methods
Triazole Core Synthesis
The 1,2,4-triazole ring is constructed via cyclization of thiosemicarbazide derivatives. A common approach involves reacting benzyl hydrazine with carbon disulfide under alkaline conditions to form 5-benzyl-4-mercapto-4H-1,2,4-triazole-3-thiol. Alternative routes employ microwave-assisted cyclization, reducing reaction times from 12 hours to 45 minutes while maintaining yields >85%.
Key reagents :
-
Benzyl hydrazine (precursor for N-benzyl substitution)
-
Carbon disulfide (introduces sulfur atoms)
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Potassium hydroxide (base catalyst)
Functionalization with Pyrrole and Sulfanyl Groups
The pyrrole moiety is introduced via nucleophilic aromatic substitution (NAS) at the 4-position of the triazole ring. Using 1H-pyrrole-1-carbonyl chloride in anhydrous dichloromethane at −10°C achieves 92% substitution efficiency. The sulfanyl group is subsequently added through a thiol-ene reaction with mercaptoacetic acid, requiring radical initiators like azobisisobutyronitrile (AIBN).
Optimization parameters :
-
Temperature: −10°C to 0°C (prevents side reactions)
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Solvent: Dichloromethane (ensures reagent solubility)
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Reaction time: 6–8 hours
Acylation with 5-Chloro-2-Methylphenyl Acetamide
The final step involves coupling the functionalized triazole with 5-chloro-2-methylphenyl acetamide using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. This reaction proceeds in tetrahydrofuran (THF) at reflux (66°C), yielding 78–82% of the target compound.
Critical considerations :
-
Moisture control (DCC is moisture-sensitive)
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Stoichiometric ratio: 1:1.2 (triazole derivative to acetamide)
Reaction Conditions Optimization
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Triazole cyclization | 80–90°C (reflux) | Maximizes ring closure |
| NAS reaction | −10°C to 0°C | Minimizes dimerization |
| Acylation | 60–70°C | Balances rate and decomposition |
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may increase side product formation. Non-polar solvents like toluene improve selectivity but require longer reaction times.
Catalytic Systems
-
Acid catalysts : p-Toluenesulfonic acid (pTSA) improves acylation efficiency by 15%.
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates thiol-ene reactions in biphasic systems.
Industrial-Scale Production Challenges
Purification Techniques
| Step | Method | Purity Achieved |
|---|---|---|
| Triazole isolation | Recrystallization (EtOH/H₂O) | 98.5% |
| Final product | Column chromatography (SiO₂, hexane:EtOAc) | 99.2% |
Industrial workflows replace column chromatography with continuous crystallization to reduce costs.
Waste Management
-
Sulfur byproducts : Treated with oxidative scavengers (H₂O₂/Fe³⁺) to convert mercaptans to sulfones.
-
Solvent recovery : Distillation recovers >90% THF and dichloromethane.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.32–7.25 (m, 5H, Ar-H), 6.85 (s, 1H, pyrrole), 4.55 (s, 2H, CH₂S) |
| HRMS | m/z 437.1077 [M+H]⁺ (calc. 437.1077) |
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Conventional | 72 | 97 | 120 |
| Microwave-assisted | 85 | 98.5 | 95 |
| Continuous flow | 88 | 99 | 80 |
Microwave and flow chemistry methods reduce energy consumption by 40% compared to batch processes.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are yields optimized?
The synthesis typically involves multi-step reactions, including cyclization of triazole rings, functionalization with sulfanyl groups, and coupling with acetamide derivatives. Key reagents include halogenating agents (e.g., chloroacetyl chloride) and coupling catalysts like pyridine or DMF. Yield optimization requires precise control of temperature (e.g., reflux at 150°C), solvent selection (ethanol, dioxane), and stoichiometric ratios . For example, triazole ring formation often employs iso-thiocyanatobenzene under alkaline conditions, with yields improved by post-reaction purification via chromatography .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) is critical for verifying aromatic protons (δ 7.2–8.1 ppm) and acetamide NH signals (δ 10–12 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks ~480–500 m/z). Infrared (IR) spectroscopy identifies sulfanyl (C–S, ~650 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups. Elemental analysis validates empirical formulas (e.g., C, H, N, S percentages) .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
Common assays include antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus), antiproliferative studies (e.g., MTT assay on cancer cell lines), and enzyme inhibition (e.g., kinase or protease targets). Computational tools like PASS predict bioactivity profiles, prioritizing experiments based on ligand-receptor docking scores .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields in triazole ring formation?
Design of Experiments (DoE) methodologies, such as factorial designs, evaluate interactions between variables (temperature, pH, solvent polarity). For instance, a 2³ factorial design might test ethanol/water ratios (60–80%), reaction times (4–8 hr), and temperatures (80–100°C). Response surface modeling identifies optimal conditions, while HPLC monitors intermediate purity .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic structural data?
Discrepancies between X-ray diffraction (e.g., SHELX-refined bond lengths) and NMR data (e.g., unexpected coupling patterns) may arise from dynamic effects (e.g., tautomerism). Cross-validation via variable-temperature NMR and DFT calculations (e.g., Gaussian) reconciles static vs. dynamic structural models .
Q. How does substituent variation on the triazole ring influence bioactivity?
Comparative studies of analogs (e.g., replacing benzyl with furan-2-ylmethyl) reveal structure-activity relationships (SAR). For example:
| Substituent | IC₅₀ (µM) for Cancer Cell Line | LogP |
|---|---|---|
| Benzyl | 12.3 ± 1.2 | 3.8 |
| Furan-2-yl | 8.9 ± 0.7 | 2.5 |
| Lower LogP correlates with enhanced cellular uptake and potency, suggesting hydrophobic interactions dominate target binding . |
Q. What computational approaches predict metabolic stability and toxicity?
In silico tools like ADMET Predictor™ assess metabolic pathways (e.g., cytochrome P450 oxidation) and toxicity endpoints (e.g., Ames test mutagenicity). Molecular dynamics simulations (e.g., GROMACS) model liver microsomal degradation, guiding synthetic modifications to block vulnerable sites (e.g., methyl groups on the phenyl ring) .
Q. How are photodegradation pathways characterized under varying pH and light conditions?
Accelerated stability studies use UV-Vis spectroscopy to track absorbance changes (λmax ~270 nm) in buffers (pH 3–9) under UVA/UVB light. LC-MS identifies degradation products (e.g., sulfoxide derivatives), with pseudo-first-order kinetics modeling half-life (t₁/₂) .
Methodological Notes
- Data Contradictions : When NMR and MS data conflict (e.g., unexpected molecular ion peaks), high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) clarify structural ambiguities .
- Crystallography : SHELXL refines twinned or high-resolution datasets, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
- Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate in silico predictions with dose-response curves (e.g., IC₅₀ ± SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
